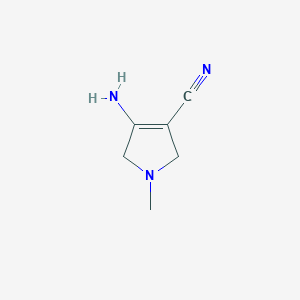

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Description

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative characterized by a dihydropyrrole ring substituted with an amino group at position 4, a methyl group at position 1, and a nitrile group at position 2.

Properties

IUPAC Name |

4-amino-1-methyl-2,5-dihydropyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9-3-5(2-7)6(8)4-9/h3-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLWZSFJIRREQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=C(C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-buten-2-one with a nitrile source in the presence of a base. The reaction is carried out under reflux conditions to facilitate the cyclization and formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrrole ring significantly influence melting points, solubility, and thermal stability. For example:

Key Trends :

Structural and Crystallographic Insights

- Molecular Geometry: In 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile (), the dihedral angle between the pyrrole and phenyl ring is 53.6°, with C–H⋯O/C interactions stabilizing the 3D lattice . The target compound’s methyl group may reduce steric hindrance, allowing tighter packing.

- Hydrogen Bonding: Amino and nitrile groups in analogues participate in N–H⋯N/O bonds, critical for crystal engineering .

Biological Activity

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS Number: 1629508-36-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4 |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1629508-36-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing several biochemical pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Some derivatives have been studied for their ability to inhibit cancer cell growth. For instance, pyrrole derivatives have shown effectiveness against various cancer cell lines by interfering with growth factor signaling pathways .

- Antibacterial Properties : Pyrrole-containing compounds have been recognized for their antibacterial activities. Studies indicate that certain derivatives demonstrate significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, some pyrrole derivatives have been designed as tyrosine kinase inhibitors, which are crucial in cancer therapy .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a series of pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from M to M, highlighting their potential as anticancer agents .

Case Study 2: Antibacterial Activity

In another investigation, a series of pyrrole derivatives were tested for antibacterial activity against common pathogens. The results showed minimum inhibitory concentrations (MIC) between and , demonstrating superior efficacy compared to standard antibiotics such as ciprofloxacin .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate nitrile precursors and amines under controlled conditions. Various synthetic routes can yield different derivatives with enhanced biological properties.

Common Synthetic Routes

- Cyclization Reaction : The condensation of an amine with a nitrile precursor followed by cyclization.

- Modification of Substituents : Altering the substituents on the pyrrole ring can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.